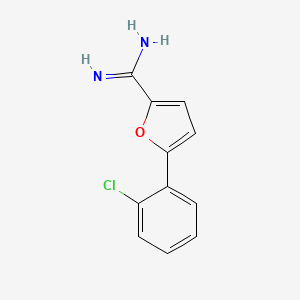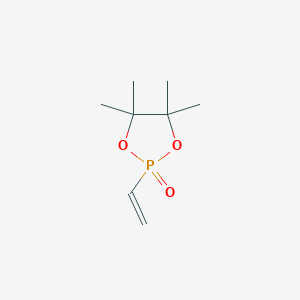
1,3,2-Dioxaphospholane, 2-ethenyl-4,4,5,5-tetramethyl-, 2-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,2-Dioxaphospholane, 2-ethenyl-4,4,5,5-tetramethyl-, 2-oxide is a chemical compound with the empirical formula C6H13O3P. It is also known by other names such as 2-Oxo-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane and Phosphonic acid pinacol ester . This compound is notable for its applications in various chemical reactions and its role as a ligand in catalysis.
準備方法
The synthesis of 1,3,2-Dioxaphospholane, 2-ethenyl-4,4,5,5-tetramethyl-, 2-oxide involves several steps. One common method includes the reaction of pinacol with phosphorus trichloride, followed by oxidation. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
化学反応の分析
1,3,2-Dioxaphospholane, 2-ethenyl-4,4,5,5-tetramethyl-, 2-oxide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acids.
Substitution: It can participate in substitution reactions where the ethenyl group is replaced by other functional groups.
Coupling Reactions: It is used as a ligand in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling.
Common reagents used in these reactions include palladium catalysts, Grignard reagents, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,3,2-Dioxaphospholane, 2-ethenyl-4,4,5,5-tetramethyl-, 2-oxide has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: It is utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism by which 1,3,2-Dioxaphospholane, 2-ethenyl-4,4,5,5-tetramethyl-, 2-oxide exerts its effects is primarily through its role as a ligand in catalytic reactions. It coordinates with metal centers, facilitating the formation of reactive intermediates that drive the catalytic process. The molecular targets and pathways involved depend on the specific reaction and the metal catalyst used .
類似化合物との比較
1,3,2-Dioxaphospholane, 2-ethenyl-4,4,5,5-tetramethyl-, 2-oxide can be compared with other similar compounds such as:
4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane: Similar in structure but lacks the ethenyl group, affecting its reactivity and applications.
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Contains a chloro group instead of an ethenyl group, leading to different reactivity and uses.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and makes it suitable for specialized applications in catalysis and synthesis.
特性
CAS番号 |
88691-15-0 |
|---|---|
分子式 |
C8H15O3P |
分子量 |
190.18 g/mol |
IUPAC名 |
2-ethenyl-4,4,5,5-tetramethyl-1,3,2λ5-dioxaphospholane 2-oxide |
InChI |
InChI=1S/C8H15O3P/c1-6-12(9)10-7(2,3)8(4,5)11-12/h6H,1H2,2-5H3 |
InChIキー |
NCDJCEJOLWMJQT-UHFFFAOYSA-N |
正規SMILES |
CC1(C(OP(=O)(O1)C=C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2'-Ethoxy-5-hydroxy-4',6'-dimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14396414.png)
![1,1'-(Pyridine-2,6-diyl)bis{3-[(2-hydroxyethyl)amino]but-2-en-1-one}](/img/structure/B14396421.png)
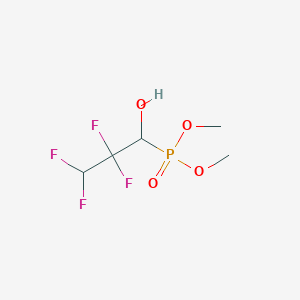
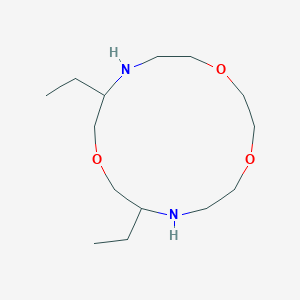
![N,N'-[Dodecane-1,12-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dioctanamide](/img/structure/B14396440.png)
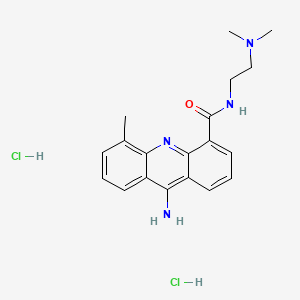
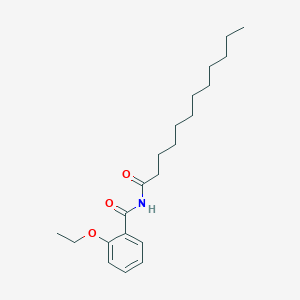
![1-{4-[(2-Methoxyethoxy)methoxy]phenyl}-2-phenylethan-1-one](/img/structure/B14396448.png)
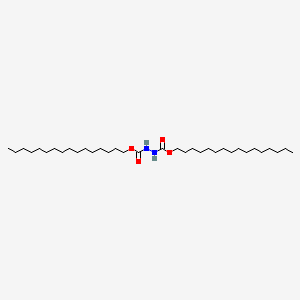
![Ethyl 2-cyano-5-[(furan-2-yl)oxy]penta-2,4-dienoate](/img/structure/B14396458.png)
![2,5,9,12-Tetra(benzenesulfonyl)-2,5,9,12-tetraazaspiro[6.6]tridecane](/img/structure/B14396462.png)
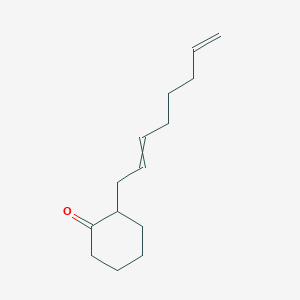
![4-[(E)-(4-Aminobutylidene)amino]butanal](/img/structure/B14396470.png)
